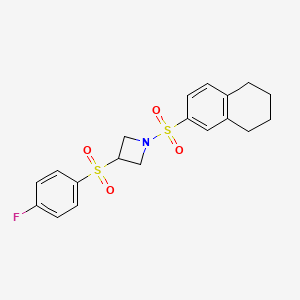
N-(6-((4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-((4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H24FN5O2S and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality N-(6-((4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
A study by Varshney et al. (2009) explored the synthesis of compounds similar in structure to the one , focusing on their antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. They found that most synthesized compounds showed lower Minimum Inhibitory Concentration (MIC) values compared to linezolid, indicating potent antibacterial properties (Varshney, Mishra, Shukla, & Sahu, 2009).
Anticonvulsant Activity and Neurological Toxicity
Obniska et al. (2015) synthesized and evaluated a series of acetamides, including structures similar to the chemical , for their anticonvulsant activity in animal models. The results indicated that several molecules provided protection in at least one model of epilepsy, and some showed significant analgesic activity without impairing motor coordination (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).
Aqueous-Soluble Potent Inhibitor Development
Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor, structurally related to the compound , for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This inhibitor displayed selectivity for human ACAT-1 over ACAT-2 and showed significant oral absorption in animal models, suggesting potential for treating diseases involving ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).
Novel Therapeutics Against Alzheimer's Disease
Umar et al. (2019) described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, potentially offering therapeutic value in Alzheimer's disease treatment (Umar, Shalini, Raza, Gusain, Kumar, Seth, Tiwari, & Hoda, 2019).
Antinociceptive Activity of Pyridazinone Derivatives
Gökçe, Doğruer, and Şahin (2001) synthesized a series of 3-pyridazinones, including compounds structurally related to the subject chemical, and evaluated them for antinociceptive activity. They found that these compounds, particularly 4-(4-fluorophenyl) piperazine, showed more activity than aspirin in antinociceptive tests (Gökçe, Doğruer, & Şahin, 2001).
Cardiovascular Effects of a 5-HT Receptor Antagonist
O'Connor et al. (2001) studied the cardiovascular effects of a novel 5-hydroxytryptamine (5-HT) receptor antagonist, SL65.0472, which has structural similarities to the compound . This research aimed at developing treatments for cardiovascular diseases, showing that SL65.0472 potently antagonized vasoconstriction mediated by 5-HT(1B) and 5-HT(2A) receptors (O'Connor, Grosset, la Rochelle, Gautier, Bidouard, Robineau, Caille, Janiak, 2001).
Mécanisme D'action
Target of Action
It’s worth noting that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. Pyridazinone derivatives have been associated with a plethora of activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
One study has shown that a pyridazinone derivative exhibited anti-inflammatory activity similar to indomethacin .
Propriétés
IUPAC Name |
N-[6-[4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2S/c1-15(27)22-18-8-9-19(24-23-18)29-14-4-7-20(28)26-12-10-25(11-13-26)17-6-3-2-5-16(17)21/h2-3,5-6,8-9H,4,7,10-14H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGSSNGTGLTMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

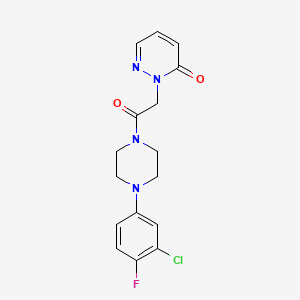
![2-chloro-N-{1-[4-(2-methylpropyl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2932509.png)
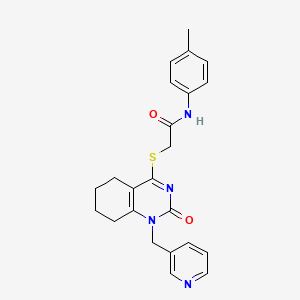
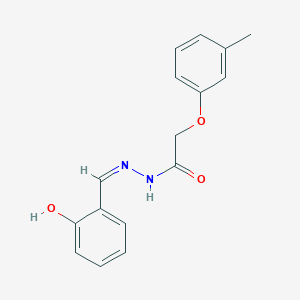
![2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid](/img/structure/B2932513.png)
![(E)-N-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2932518.png)
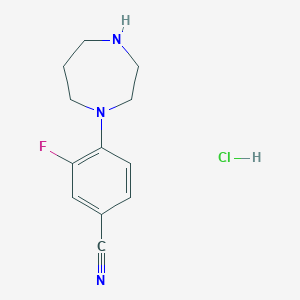
![(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2932520.png)
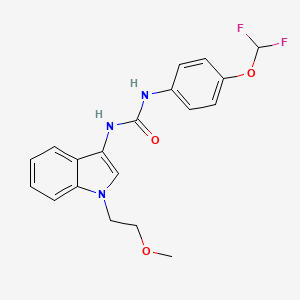
![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2932522.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2932524.png)
![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2932525.png)
![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)
